3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)
Description
Chemical Structure: The compound is a tetrahydro derivative of the thiazolo[3,4-a]pyrazine trione system, with molecular formula C₆H₆N₂O₃S and CAS numbers 781648-62-2 (racemic) and 781648-29-1 (8aR-stereoisomer) . Its structure comprises a fused bicyclic system with a thiazole ring and a pyrazine moiety, bearing three ketone groups.
Synthesis: While direct synthesis details are sparse in the evidence, related tricyclic compounds (e.g., 4-azatricyclo derivatives) are synthesized via multistep routes involving cycloadditions, hydrolysis, and functional group modifications. For example, cyclohexenone reacts with maleimide to form intermediates like 3,5-dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-en-8-yl acetate, which undergoes hydrolysis to yield trione derivatives .
Properties
Molecular Formula |
C6H6N2O3S |
|---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
1,6,7,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3,5,8-trione |
InChI |
InChI=1S/C6H6N2O3S/c9-4-1-7-5(10)3-2-12-6(11)8(3)4/h3H,1-2H2,(H,7,10) |
InChI Key |
YSHDADHSNCFJPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)NCC(=O)N2C(=O)S1 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
This compound features a fused bicyclic system with keto groups at positions 3, 5, and 8, and partial saturation at the 3,6,7,8 positions (tetrahydro). The presence of sulfur and nitrogen heteroatoms in the ring system is critical for its chemical reactivity and biological properties.
Preparation Methods
General Synthetic Strategy
The synthesis of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione, tetrahydro-(9ci) generally involves constructing the fused thiazolo-pyrazine ring system through cyclization reactions starting from appropriately substituted precursors containing amine, carbonyl, and sulfur functionalities.
Reported Synthetic Routes
Cyclization of Diketopiperazine Precursors
One common approach is the cyclization of diketopiperazine derivatives bearing sulfur-containing groups. The diketopiperazine core can be synthesized from amino acid derivatives such as N-Boc-alanine, which upon esterification and subsequent sulfur incorporation, undergoes intramolecular cyclization to form the thiazolo-pyrazine ring system.
- Key Intermediate: Ester derivatives (e.g., ester 4 from N-Boc-alanine) act as precursors.
- Cyclization: Intramolecular nucleophilic attack by sulfur on carbonyl carbons leads to ring closure forming the thiazolo ring fused to the pyrazine.
- Purification: Column chromatography on silica gel is employed to separate diastereomers and purify the target compound.
This method yields diastereomeric mixtures (e.g., isomers 6a and 6b) which can be separated chromatographically in ratios such as 3:1, indicating stereochemical complexity during ring closure.
Alternative Synthetic Routes
While detailed alternative methods are less documented, the synthesis may also involve:
- Condensation Reactions: Between amino-thiol compounds and diketone or ketoester substrates to form the fused heterocycle.
- Oxidative Cyclization: Utilizing mild oxidants to facilitate ring closure and installation of keto groups.
- Use of Protected Amino Acids: To control regioselectivity and stereochemistry during ring formation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | N-Boc-alanine derivatives | Provides amino acid backbone for diketopiperazine |
| Esterification | Standard esterification protocols | Key intermediate formation |
| Sulfur incorporation | Thiolating agents or sulfur sources | Enables thiazole ring formation |
| Cyclization | Intramolecular nucleophilic attack | Requires controlled temperature and solvent choice |
| Purification | Silica gel column chromatography | Separation of diastereomers |
Optimization often focuses on solvent polarity, temperature control, and chromatographic conditions to maximize yield and purity of the tetrahydro thiazolo-pyrazine trione.
Analytical Characterization
The synthesized compound is characterized by:
- NMR Spectroscopy: To confirm ring structure and stereochemistry.
- Mass Spectrometry: To verify molecular weight (172.21 g/mol).
- Infrared Spectroscopy: To detect keto carbonyl groups.
- Chromatography: For purity and isomer separation.
Summary of Research Findings
- The preparation of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione, tetrahydro-(9ci) is primarily achieved via cyclization of diketopiperazine intermediates derived from amino acid esters.
- Column chromatography on silica gel is essential for separating stereoisomers formed during synthesis.
- The compound exhibits multiple keto groups and a fused heterocyclic system, making it a versatile scaffold for further medicinal chemistry exploration.
- Synthetic protocols require careful control of reaction conditions to optimize yield and stereochemical purity.
Chemical Reactions Analysis
Nucleophilic Additions at Ketone Groups
The compound contains three ketone groups (C=O), which act as electrophilic centers. These groups are susceptible to nucleophilic attack, enabling reactions such as:
Key Insight : The α,β-unsaturated ketone system in the thiazolo-pyrazine core may enhance electrophilicity, favoring conjugate additions .
Ring-Opening Reactions
The fused thiazole ring (with sulfur) and pyrazine ring (with nitrogen) can undergo ring-opening under specific conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | Cleavage to thiol and amine fragments |
| Alkaline Ring Expansion | NaOH, NH₃ | Formation of larger heterocycles |
Structural Note : The sulfur atom in the thiazole ring may act as a leaving group in nucleophilic substitutions .
Reductive Transformations
The compound’s trione system allows selective reductions:
| Target Group | Reagents | Product |
|---|---|---|
| Ketone → Alcohol | NaBH₄ in methanol | Partially reduced alcohols |
| Full Reduction | H₂, Pd/C in ethanol | Tetrahydro derivatives |
Challenges : Over-reduction may lead to loss of aromaticity in the pyrazine ring .
Cycloaddition Reactions
The unsaturated bonds in the pyrazine ring may participate in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Cycloadduct Structure |
|---|---|---|
| Maleic Anhydride | Heat, toluene | Fused bicyclic lactams |
Mechanistic Detail : Electron-deficient dienophiles exhibit higher regioselectivity .
Functionalization via Substitution
The nitrogen and sulfur atoms enable further derivatization:
| Site | Reaction | Example Product |
|---|---|---|
| Thiazole Sulfur | Oxidation with H₂O₂ | Sulfoxide/sulfone derivatives |
| Pyrazine Nitrogen | Alkylation with R-X | N-alkylated analogs |
Safety Note : Sulfur oxidation may alter the compound’s solubility and reactivity .
Photochemical Reactivity
The conjugated π-system may undergo photochemical rearrangements:
| Condition | Outcome | Application |
|---|---|---|
| UV Light (254 nm) | Ring contraction/expansion | Synthesis of novel heterocycles |
Catalytic Cross-Coupling
The compound’s halogenated analogs (if synthesized) could participate in Suzuki-Miyaura couplings:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C | Biaryl derivatives |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of thiazolo[3,4-a]pyrazine compounds exhibit significant anticancer properties. A study demonstrated that modifications to the thiazolo structure could enhance cytotoxicity against various cancer cell lines. The incorporation of substituents such as methyl or phenyl groups has been shown to improve the efficacy of these compounds in inhibiting tumor growth .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro studies suggest that it possesses activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
3. Neuroprotective Effects
Recent investigations into the neuroprotective potential of thiazolo[3,4-a]pyrazine derivatives suggest that they may offer therapeutic benefits in neurodegenerative diseases. Preliminary studies indicate that these compounds can mitigate oxidative stress and inflammation in neuronal cells .
Agricultural Applications
1. Pesticide Development
The unique structure of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione has led to its exploration as a potential pesticide. Its ability to inhibit specific enzymes in pests suggests it could be developed into an effective biopesticide, reducing reliance on traditional chemical pesticides .
Material Science
1. Organic Electronics
In material science, thiazolo[3,4-a]pyrazine derivatives are being investigated for their use in organic electronic devices. Their semiconducting properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies
Mechanism of Action
The mechanism of action of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Thiazolo-Fused Heterocycles
Key Differences :
Tricyclic Trione Derivatives
Key Differences :
- Heteroatoms : The azatricyclo compound contains nitrogen, while the target has sulfur, which may influence redox activity or enzyme inhibition profiles.
Oxazolo and Thieno Analogs
Key Differences :
- Electronic Properties: Oxazolo derivatives (O vs. S) may exhibit higher polarity, impacting solubility. Thieno analogs (with sulfur in thiophene) show distinct electrochemical behavior due to extended π-conjugation .
Q & A
Basic Research Questions
Q. What methodological steps are critical for synthesizing 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione, tetrahydro-(9CI) with high purity?
- Answer : Synthesis requires a multi-step approach:
Ring Closure : Utilize cyclization reactions under controlled temperature (e.g., reflux in anhydrous conditions) to form the thiazolo-pyrazine core.
Reduction : Apply catalytic hydrogenation or chemical reducing agents to achieve the tetrahydro conformation.
Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in polar aprotic solvents to isolate high-purity product .
- Validation : Confirm purity via HPLC (>98%) and NMR (absence of extraneous peaks).
Q. How can researchers characterize the structural and electronic properties of this compound?
- Answer : Combine spectroscopic and computational methods:
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm stereochemistry.
- NMR Spectroscopy : Assign proton/carbon environments using 2D techniques (e.g., HSQC, COSY).
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactive sites .
- Table 1 : Key Characterization Parameters
| Technique | Parameters | Purpose |
|---|---|---|
| XRD | Space group, bond angles | Confirm crystal structure |
| NMR | δ (ppm), coupling constants | Assign molecular environments |
| DFT | HOMO-LUMO gap | Predict reactivity |
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Adhere to institutional Chemical Hygiene Plans:
- PPE : Wear nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Advanced Research Questions
Q. How can contradictory data in thermal stability studies of this compound be systematically resolved?
- Answer : Apply factorial design to isolate variables:
- Factors : Temperature, humidity, solvent residues.
- Response Surface Methodology (RSM) : Model interactions between factors and identify dominant degradation pathways .
- Triangulation : Cross-validate thermogravimetric analysis (TGA) with accelerated aging studies and DFT-derived activation energies .
Q. What computational strategies optimize reaction conditions for derivatives of this compound?
- Answer : Integrate quantum mechanics and machine learning:
Reaction Path Search : Use density functional theory (DFT) to map energy profiles for substituent addition.
Active Learning : Train models on experimental datasets to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) and solvent systems .
- Table 2 : Example Optimization Workflow
| Step | Tool | Output |
|---|---|---|
| Path Search | Gaussian | Transition states |
| Parameter Tuning | COMSOL | Solvent polarity effects |
Q. How can researchers design a feedback loop between experimental and computational data for mechanistic studies?
- Answer : Implement iterative validation:
Experimental Data : Collect kinetic isotope effects (KIE) to probe rate-determining steps.
Computational Refinement : Adjust transition-state geometries in software like ORCA based on KIE discrepancies.
Cycle : Repeat until mechanistic models align with observed stereoselectivity .
Q. What advanced methodologies enable the synthesis of novel derivatives with enhanced bioactivity?
- Answer : Combine structure-activity relationship (SAR) studies and docking simulations:
- SAR : Introduce substituents (e.g., halogens, methyl groups) at positions 3 and 8 to modulate electronic effects.
- Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
Q. How can AI-driven laboratories accelerate the discovery of catalytic systems for this compound’s synthesis?
- Answer : Deploy autonomous experimentation platforms:
- High-Throughput Screening : Use robotic systems to test 100+ catalyst/solvent combinations daily.
- Real-Time Analytics : Integrate IoT sensors with AI models (e.g., TensorFlow) to adjust reaction parameters dynamically .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
